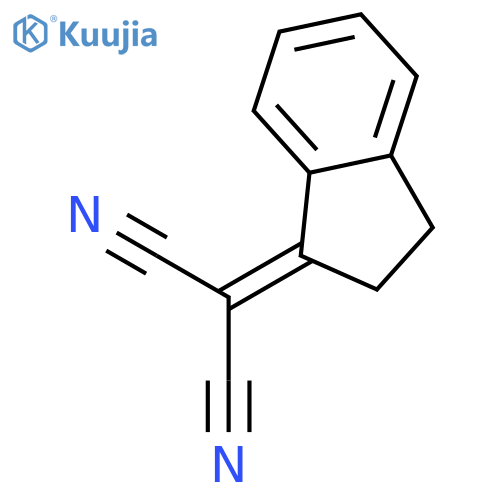Cas no 2510-01-2 (2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile)

2510-01-2 structure
商品名:2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 化学的及び物理的性質
名前と識別子
-
- Propanedinitrile,2-(2,3-dihydro-1H-inden-1-ylidene)-
- 1-(dicyanomethylidene)indane
- 1-indanylidenemalononitrile
- 1-indanylidene-malononitrile
- 2-(1,2-dihydroinden-3-ylidene)malononitrile
- 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
- 2-(2,3-dihydroinden-3-ylidene)malononitrile
- 2,3-dihydro-1H-indene-1-ylidenemalononitrile
- AC1L6K3H
- AC1Q4PZS
- CTK4F4968
- HMS1662B05
- NSC61801
- 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
- 1-(Dicyanomethylene)indan
- .DELTA.1,.alpha.-Indanmalononitrile
- AK499374
- dicyanomethyleneindane
- 2-(2,3-dihydroinden-1-ylidene)propanedinitrile
- d-(1-Indanylidene)malononitrile
- LCLMCAQMRSYSBG-UHFFFAOYSA-N
- .delta.-1,.alpha.-Indanmalononitrile
- indanylidenemethane-1,1-dicarbonitr
- DTXSID30289528
- Propanedinitrile, 2-(2,3-dihydro-1H-inden-1-ylidene)-
- NSC-61801
- AKOS003296481
- CS-0162431
- A918929
- SCHEMBL255282
- DS-18984
- 2-(2, 3-dihydroinden-1-ylidene)propanedinitrile
- Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)-
- C74296
- 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile #
- 2510-01-2
-
- MDL: MFCD00183563
- インチ: 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2
- InChIKey: LCLMCAQMRSYSBG-UHFFFAOYSA-N
- ほほえんだ: N#C/C(/C#N)=C1\C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C\1([H])[H]
計算された属性
- せいみつぶんしりょう: 180.06884
- どういたいしつりょう: 180.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- ふってん: 348.6°C at 760 mmHg
- PSA: 47.58
- LogP: 2.43356
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233071-1g |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 98% | 1g |
¥380 | 2023-04-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL247-200mg |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 97% | 200mg |
327.0CNY | 2021-07-12 | |
| ChemScence | CS-0162431-250mg |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 250mg |
$45.0 | 2021-09-02 | ||
| ChemScence | CS-0162431-1g |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 1g |
$111.0 | 2021-09-02 | ||
| Chemenu | CM251704-1g |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 97% | 1g |
$122 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL247-250mg |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 97% | 250mg |
248CNY | 2021-05-08 | |
| Aaron | AR00I5HB-1g |
Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)- |
2510-01-2 | 97% | 1g |
$61.00 | 2023-12-14 | |
| A2B Chem LLC | AI45811-250mg |
2-(2,3-Dihydro-1h-inden-1-ylidene)malononitrile |
2510-01-2 | 97% | 250mg |
$27.00 | 2024-04-20 | |
| Aaron | AR00I5HB-100mg |
Propanedinitrile, (2,3-dihydro-1H-inden-1-ylidene)- |
2510-01-2 | 98% | 100mg |
$10.00 | 2025-02-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233071-250mg |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile |
2510-01-2 | 98% | 250mg |
¥121 | 2023-04-14 |
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile 関連文献
-
Dongxue Liu,Ting Wang,Xin Ke,Nan Zheng,Zhitao Chang,Zengqi Xie,Yongsheng Liu Mater. Chem. Front. 2019 3 2157
2510-01-2 (2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile) 関連製品
- 38172-19-9(1,3-Bis(dicyanomethylidene)indan)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
